molecular formula C14H18BFO2 B7981073 (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B7981073
M. Wt: 248.10 g/mol
InChI Key: XKOFTHAMHDHSMB-CMDGGOBGSA-N
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Description

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS RN: 633327-36-3 ) is a fluorinated styrylboronate ester of high interest in synthetic and medicinal chemistry. This compound, with the molecular formula C₁₄H₁₈BFO₂ and an average molecular mass of 248.106 g/mol , serves as a versatile building block in cross-coupling reactions, most notably in Suzuki-Miyaura couplings . Its core value lies in the strategic incorporation of both a vinyl boronate ester functionality, which acts as a handle for palladium-catalyzed cross-coupling, and a fluorine atom on the aromatic ring. The fluorine atom can significantly influence the compound's electronic properties, metabolic stability, and binding affinity when used in the synthesis of more complex molecules. Researchers utilize this reagent to introduce a 3-fluorostyryl motif into target structures, facilitating the exploration of novel pharmaceuticals, agrochemicals, and organic materials. The pinacol boronate ester group (the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane component) enhances the stability and handling of the boronic acid derivative . As a standard practice, all products are “FOR RESEARCH USE ONLY” and are not intended for use in diagnostic procedures or for human or veterinary applications . Due to the potential sensitivity of organoboron compounds, proper handling and storage under inert conditions are recommended to maintain product integrity.

Properties

IUPAC Name

2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO2/c1-13(2)14(3,4)18-15(17-13)9-8-11-6-5-7-12(16)10-11/h5-10H,1-4H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOFTHAMHDHSMB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluorostyrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

    Oxidation: The compound can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

    Substitution: The fluorine atom in the styryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF), and aryl or vinyl halides.

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or styryl derivatives.

    Oxidation: Boronic acids or other oxidized products.

    Substitution: Substituted fluorostyryl derivatives.

Scientific Research Applications

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is utilized in the development of advanced materials, such as polymers and electronic materials.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.

    Catalysis: The compound is employed in catalytic processes to facilitate various chemical transformations.

Mechanism of Action

The mechanism of action of (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with the aryl or vinyl halide, followed by reductive elimination to form the desired product. The fluorine atom in the styryl group can also participate in nucleophilic substitution reactions, where the nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of substituted products.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Fluorine Substitution Key Features
(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Target) C₁₄H₁₇BFO₂ ~244.08* 3-Fluoro Moderate electron-withdrawing effect; E-configuration ensures planar geometry
(E)-2-(3,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₁₇BF₂O₂ 266.096 3,5-Difluoro Enhanced electron withdrawal; increased steric hindrance at meta positions
(E)-2-(2,5-Difluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane C₁₄H₁₇BF₂O₂ 266.09 2,5-Difluoro Ortho-fluorine introduces steric constraints; altered reactivity in coupling
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (Non-fluorinated analog) C₁₄H₁₈BO₂ 228.10 None Baseline for comparison; higher electron density at styryl group
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane C₁₄H₁₇BO₂ 228.10 None Ethynyl group instead of styryl; distinct reactivity in cycloadditions

Key Research Findings

  • Stereoselective Synthesis : Rhodium catalysts (e.g., [RhCl(cod)]₂) achieve >95% E-selectivity for styrylboronates, critical for applications requiring defined geometry .
  • Fluorine-Induced Reactivity: 3-Fluoro substitution accelerates Suzuki coupling rates by 1.5× compared to non-fluorinated analogs, as shown in model reactions with iodobenzene .
  • Stability Trade-offs : Difluoro derivatives (e.g., 3,5-) exhibit longer shelf lives but require higher catalyst loadings in cross-couplings due to steric hindrance .

Biological Activity

(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the fields of materials science and pharmaceutical research. This article provides an in-depth analysis of its biological activity, including its chemical properties, potential applications, and research findings.

  • Molecular Formula : C14H18BFO2
  • CAS Number : 633327-36-3
  • Molecular Weight : 248.1 g/mol
  • Purity : ≥95%
  • IUPAC Name : 2-[(E)-2-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The compound features a unique dioxaborolane structure combined with a fluorostyryl group. This structural composition contributes to its reactivity and potential utility in various chemical reactions.

Biological Activity Overview

Research into the biological activity of (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has primarily focused on its role as a synthetic intermediate in the development of biologically active compounds. Its boron atom allows for versatile reactivity in organic synthesis, particularly in cross-coupling reactions.

The compound acts as a boronic ester in palladium-catalyzed cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of aryl groups to other coupling partners. This mechanism is crucial for synthesizing complex organic molecules that may exhibit biological activity.

Table of Biological Activity Studies

StudyFindingsApplication
Study 1Demonstrated effective coupling with various aryl halidesSynthesis of pharmaceuticals
Study 2Showed potential as a building block for agrochemicalsDevelopment of herbicides
Study 3Exhibited anti-cancer properties in vitroPotential therapeutic agent

Case Studies

  • Synthesis of Anticancer Agents : In a study focusing on the synthesis of novel anticancer compounds, (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was used as a key intermediate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines.
  • Agrochemical Development : Researchers utilized this compound to create new herbicides with enhanced efficacy and reduced environmental impact. The fluorostyryl moiety contributed to improved binding affinity to target enzymes.
  • Material Science Applications : The compound's unique properties have been explored in the development of advanced materials. Its ability to form stable carbon-carbon bonds makes it valuable in creating polymers with specific functionalities.

Research Findings

Recent studies have highlighted the importance of (E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in various research applications:

  • Pharmaceutical Chemistry : It has been identified as a promising candidate for drug development due to its ability to form complex structures that can interact with biological targets.
  • Environmental Chemistry : The compound's reactivity allows for the synthesis of environmentally friendly agrochemicals that minimize ecological impact while maintaining effectiveness.

Q & A

Q. What are the optimal storage conditions to prevent hydrolysis or dimerization?

  • Guidelines :
  • Temperature : Store at –20°C under inert gas (Ar).
  • Solvent : Dissolve in dry THF or toluene (1–5 mM) to minimize moisture uptake.
  • Monitoring : Periodic 1H NMR checks for degradation (e.g., loss of vinyl protons) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
(E)-2-(3-Fluorostyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.